molecular formula C33H60O6Y B14749006 2,2,6,6-Tetramethylheptane-3,5-dione; yttrium

2,2,6,6-Tetramethylheptane-3,5-dione; yttrium

Cat. No.: B14749006
M. Wt: 641.7 g/mol
InChI Key: OQYNKAIYQJLEJA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound with the molecular formula C11H20O2. It is a bidentate ligand commonly used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to undergo various chemical reactions, making it valuable in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylheptane-3,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of pinacolone with methyl acetate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione involves similar reaction conditions but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield .

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethylheptane-3,5-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with metal centers, which enhances the reactivity and selectivity of the metal complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .

Properties

Molecular Formula

C33H60O6Y

Molecular Weight

641.7 g/mol

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;yttrium

InChI

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

OQYNKAIYQJLEJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y]

Origin of Product

United States

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